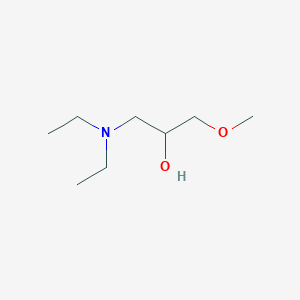

1-(Diethylamino)-3-methoxy-2-propanol

Description

Contextual Significance of Amino Alcohol and Ether Functionalities in Organic Synthesis

The presence of both an amino group and a hydroxyl group (amino alcohol) on a carbon backbone imparts a rich chemical character to a molecule. rroij.comlibretexts.org Amino alcohols are pivotal structural motifs found in numerous biologically active compounds, including natural products and pharmaceuticals. rroij.comdiva-portal.org They are frequently used as versatile intermediates and chiral auxiliaries in asymmetric synthesis. growingscience.com The hydroxyl group is a highly reactive functional group that can be prepared from and converted into many other types of compounds. libretexts.org The nitrogen atom of the amino group, with its unshared electron pair, can act as a base or a nucleophile, participating in a variety of bond-forming reactions. ucsb.edu

Similarly, the ether linkage (C-O-C) provides stability and influences the molecule's polarity and solubility. While generally less reactive than alcohols or amines, the ether group plays a crucial role in molecular architecture and can act as a coordinating group for metal cations. msu.eduyoutube.com The combination of these functionalities in a single molecule, as seen in amino ether alcohols, creates a powerful synthon. The most common method for synthesizing these β-amino alcohols is through the ring-opening of epoxides with amines. rroij.comgrowingscience.comrsc.org This reaction is a direct and efficient route to creating the vicinal amino alcohol structure. mdpi.com

Historical Development of 1-(Diethylamino)-3-methoxy-2-propanol Analogs

The synthesis of β-amino alcohols, the class to which this compound belongs, has been a subject of extensive research. A foundational and widely employed method for their preparation is the aminolysis of epoxides, where an amine nucleophilically attacks and opens the three-membered epoxide ring. rroij.comgrowingscience.com Historically, these reactions were often conducted at high temperatures without a catalyst, which could limit their applicability with less nucleophilic amines or sensitive substrates. growingscience.com

Over the years, significant advancements have been made to improve the efficiency and selectivity of this transformation. Research has focused on the development of various catalytic systems to facilitate the ring-opening under milder conditions. These include the use of:

Lewis acids mdpi.com

Metal salts like indium tribromide, cobalt(II) chloride, and lithium bromide rroij.com

Solid acid catalysts such as sulfated zirconia and heteropoly acids rroij.com

Furthermore, solvent systems have been optimized to enhance reaction rates and selectivity, with some modern protocols operating effectively in polar mixed solvents like DMF/H₂O or even under solvent-free conditions. rroij.comorganic-chemistry.org The development of analogs, such as those derived from the reaction of epichlorohydrin (B41342) with various amines, has been a key area of study, leading to a broad library of substituted amino propanols with diverse applications. mdpi.com The synthesis of related compounds like 1-Dimethylamino-2-propanol and (R)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol highlights the ongoing interest in this structural class. chemicalbook.comchemicalbook.com

Scope and Research Focus on this compound

The compound this compound is a specific example of a substituted propanol (B110389) derivative that combines a tertiary amine (diethylamino), a secondary alcohol, and a methyl ether. While specific, in-depth research focusing solely on this molecule is not extensively documented in publicly available literature, its structure suggests its primary utility as a specialized building block or intermediate in organic synthesis.

Its synthesis would typically follow the established route of reacting 1-methoxy-2,3-epoxypropane (methyl glycidyl (B131873) ether) with diethylamine (B46881). This reaction exemplifies the nucleophilic ring-opening of an epoxide.

The resulting molecule possesses several key features that dictate its potential research focus:

Tertiary Amine: The diethylamino group makes the molecule basic and provides a potential site for quaternization to form ammonium (B1175870) salts.

Secondary Alcohol: The hydroxyl group can be a site for further functionalization, such as esterification, etherification, or oxidation to a ketone.

Given its structure, this compound is likely utilized in laboratories as an intermediate for creating more complex target molecules in discovery research. Its value lies in providing a pre-functionalized three-carbon chain that can be incorporated into larger molecular frameworks. For example, similar structures are precursors in the synthesis of certain pharmaceuticals. The parent compound, 1-methoxy-2-propanol (B31579), is a widely used industrial solvent, indicating the utility of the methoxypropanol (B72326) backbone. chemicalbook.comecoinvent.orgatamanchemicals.comnih.gov

Interactive Data Table: Physicochemical Properties of Related Compounds

This table provides computed or experimental data for structurally related compounds to provide context for the properties of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| 1-Methoxy-2-propanol | 107-98-2 | C₄H₁₀O₂ | 90.12 | Parent alcohol |

| 3-Methoxy-1-propanol | 1589-49-7 | C₄H₁₀O₂ | 90.12 | Isomeric parent alcohol |

| 1-Dimethylamino-2-propanol | 108-16-7 | C₅H₁₃NO | 103.16 | Dimethylamino analog |

| Diethylamine | 109-89-7 | C₄H₁₁N | 73.14 | Amine precursor |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H19NO2 |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

1-(diethylamino)-3-methoxypropan-2-ol |

InChI |

InChI=1S/C8H19NO2/c1-4-9(5-2)6-8(10)7-11-3/h8,10H,4-7H2,1-3H3 |

InChI Key |

SDQREAYLIQQDLB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(COC)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Diethylamino 3 Methoxy 2 Propanol

Established Synthetic Pathways and Precursors

Traditional methods for synthesizing 1-(Diethylamino)-3-methoxy-2-propanol rely on well-documented and robust chemical transformations. These pathways are widely understood and have been optimized over time for reliable production.

One of the most direct and common methods for synthesizing β-amino alcohols is through the ring-opening of an epoxide. rsc.org This reaction is highly effective due to the inherent ring strain of the three-membered epoxide ring, which facilitates nucleophilic attack. jsynthchem.comlibretexts.org

The primary precursor for this pathway is 2-(methoxymethyl)oxirane, also known as glycidyl (B131873) methyl ether. In this reaction, the nitrogen atom of diethylamine (B46881) acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. Under neutral or basic conditions, the attack typically occurs at the less sterically hindered carbon atom (the terminal carbon), following an SN2 mechanism. libretexts.orglibretexts.org This regioselectivity ensures the formation of the desired 2-propanol isomer. The reaction is often carried out in a suitable solvent, such as an alcohol or an aprotic polar solvent, and may be heated to increase the reaction rate.

The general reaction is as follows: Diethylamine + 2-(Methoxymethyl)oxirane → this compound

| Precursor | Reagent | Typical Conditions | Outcome |

| 2-(Methoxymethyl)oxirane | Diethylamine | Neat or in a solvent (e.g., Ethanol, THF), Room temp. to reflux | High regioselectivity for the desired product |

Acid-catalyzed conditions can also be employed for epoxide ring-opening. libretexts.orgmasterorganicchemistry.com In this variation, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. However, the regioselectivity can be more complex and may depend on the substitution pattern of the epoxide. libretexts.org

Reductive amination is a versatile method for forming amines from carbonyl compounds (aldehydes or ketones). libretexts.orgyoutube.com In a hypothetical synthesis of this compound, this pathway would involve the reaction of a suitable ketone precursor with diethylamine.

The key precursor for this route would be 1-methoxy-3-(diethylamino)propan-2-one. This ketone would first react with a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the target alcohol.

A more common, one-pot approach involves reacting a simpler ketone, 1-methoxy-2-propanone, with diethylamine in the presence of a reducing agent. masterorganicchemistry.com The ketone and amine first form an intermediate iminium ion, which is then reduced in situ to the final tertiary amine product. youtube.com Sodium cyanoborohydride (NaBH₃CN) is particularly effective for this one-pot procedure because it is a mild reducing agent that selectively reduces the iminium ion but not the starting ketone. masterorganicchemistry.com

| Precursor (Ketone) | Reagent (Amine) | Reducing Agent | Typical Solvent |

| 1-Methoxy-2-propanone | Diethylamine | Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727), Ethanol |

This method avoids the handling of potentially unstable α-amino ketones and benefits from the wide availability of starting materials.

Multi-step sequences involving separate etherification and amination reactions provide an alternative, albeit longer, pathway. A plausible route could begin with a precursor like 3-chloropropan-1,2-diol. The synthesis would proceed in distinct stages:

Etherification : The primary alcohol of a suitable precursor is selectively converted to a methyl ether. For instance, 1,3-propanediol (B51772) can be alkylated with methyl chloride in the presence of a base to selectively form 3-methoxy-1-propanol. google.comgoogle.com

Halogenation/Activation : The remaining hydroxyl group is converted into a better leaving group, for example, by reaction with thionyl chloride to form a chloro- intermediate.

Amination : The final step involves the nucleophilic substitution of the leaving group with diethylamine to form the target compound.

An alternative starting material could be 1-chloro-3-methoxy-2-propanol, which can be synthesized from epichlorohydrin (B41342) and methanol. This intermediate can then be directly aminated with diethylamine.

| Intermediate | Reagent | Reaction Type | Product |

| 3-Chloropropan-1,2-diol | Sodium methoxide | Williamson Ether Synthesis | 1-Chloro-3-methoxy-2-propanol |

| 1-Chloro-3-methoxy-2-propanol | Diethylamine | Nucleophilic Substitution | This compound |

While these sequences involve more steps, they allow for greater control over the introduction of each functional group.

Novel and Green Chemistry Approaches to this compound Synthesis

Modern synthetic chemistry emphasizes the development of more sustainable and efficient reactions. These "green" approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials.

The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis. For the epoxide ring-opening pathway, various catalysts can be employed to accelerate the reaction and allow for milder conditions. Lewis acids or specific metal complexes can activate the epoxide ring towards nucleophilic attack. masterorganicchemistry.com For instance, the synthesis of the precursor 1-methoxy-2-propanol (B31579) from propylene (B89431) oxide and methanol can be achieved with high selectivity using specialized catalysts. google.com

In the context of reductive amination, catalytic hydrogenation using transition metals like palladium (Pd) or platinum (Pt) on a carbon support (Pd/C, Pt/C) offers an alternative to chemical reducing agents. youtube.com This method uses molecular hydrogen (H₂) as the reductant, and the only byproduct is water, making it an atom-economical and cleaner process. google.com

A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. Some synthetic routes to β-amino alcohols have been developed to run under solvent-free conditions. rsc.org For example, the ring-opening of an epoxide with an amine can sometimes be performed by simply mixing the neat reactants, often with microwave irradiation to accelerate the reaction, thereby reducing both reaction time and energy usage. rsc.org

The use of water as a solvent is another sustainable approach, particularly for reactions like epoxide ring-opening, where the high polarity of water can sometimes facilitate the reaction, although the limited solubility of organic reactants can be a challenge.

| Approach | Reaction | Advantage |

| Catalytic Hydrogenation | Reductive amination with H₂/Pd-C | Eliminates chemical reducing agents; water is the only byproduct. google.com |

| Solvent-Free Reaction | Epoxide ring-opening | Reduces solvent waste; can lead to faster reaction times. rsc.org |

These novel approaches represent the ongoing effort to make the synthesis of chemical compounds like this compound more economically and environmentally viable.

Stereoselective Synthesis of this compound Enantiomers

The creation of a single enantiomer of a chiral molecule like this compound requires synthetic strategies that can effectively control the three-dimensional arrangement of atoms. The primary approaches to achieve this are through the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a well-established strategy for inducing chirality in a molecule. mdpi.com In this approach, a chiral molecule (the auxiliary) is temporarily attached to an achiral starting material. This auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is removed, leaving behind an enantiomerically enriched product. mdpi.comrroij.com Common chiral auxiliaries include derivatives of amino acids, terpenes, and alkaloids, such as ephedrine (B3423809) and pseudoephedrine derivatives. rroij.comresearchgate.net

Asymmetric Catalysis in Propanol (B110389) Scaffold Construction

Asymmetric catalysis represents a highly efficient method for synthesizing chiral compounds, often requiring only small amounts of a chiral catalyst to produce large quantities of an enantiomerically enriched product. tandfonline.com A prevalent strategy for the synthesis of β-amino alcohols is the asymmetric ring-opening of epoxides with amines. researchgate.netorganic-chemistry.org

In the context of this compound, a logical synthetic approach would involve the asymmetric ring-opening of 1-methoxy-2,3-epoxypropane (also known as glycidyl methyl ether) with diethylamine. This reaction would be catalyzed by a chiral Lewis acid or a transition metal complex ligated by a chiral ligand.

Chemical Reactivity and Transformation Pathways of 1 Diethylamino 3 Methoxy 2 Propanol

Reactivity of the Secondary Hydroxyl Group

The secondary hydroxyl group at the C2 position is a primary site for various chemical modifications, including esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The secondary alcohol functionality of 1-(Diethylamino)-3-methoxy-2-propanol can readily undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of an acid catalyst or a coupling agent. The reaction involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent. Given the presence of the basic diethylamino group, acid-catalyzed esterification may require careful pH control to avoid protonation of the amine, which would render it unreactive as a potential intramolecular catalyst and could also lead to salt formation, impeding the desired reaction.

Studies on analogous N,N-dialkylamino alcohols have shown that the amino group can influence the rate of esterification, potentially through intramolecular hydrogen bonding that activates the carboxylic acid. The choice of catalyst and reaction conditions is crucial for achieving high yields. For instance, the use of coupling agents like dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can facilitate the reaction under milder conditions.

Etherification of the secondary hydroxyl group can be achieved through reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The presence of the tertiary amine can complicate this reaction, as it may compete as a nucleophile. Therefore, the choice of a non-nucleophilic base and appropriate reaction conditions are critical for selective O-alkylation.

Table 1: Representative Esterification Reactions of Amino Alcohols

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| 2-(N,N-Dimethylamino)ethanol | Hexanoic acid | None (thermal) | 2-(N,N-Dimethylamino)ethyl hexanoate |

| N-protected α-amino acids | Various alcohols | Carbodiimide/DMAP | Corresponding alkyl esters |

| 1-Methoxy-2-propanol (B31579) | Acetic acid | Ion-exchange resin | 1-Methoxy-2-propyl acetate mdpi.com |

Oxidation Reactions and Products

Oxidation of the secondary hydroxyl group in this compound is expected to yield the corresponding ketone, 1-(diethylamino)-3-methoxy-2-propanone. A variety of oxidizing agents can be employed for this transformation. Milder, more selective reagents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base) are often preferred to avoid over-oxidation or side reactions involving the other functional groups.

Stronger oxidizing agents, such as potassium permanganate or chromic acid, could potentially lead to cleavage of the carbon-carbon bonds or oxidation of the diethylamino group, leading to a mixture of products. The methoxy (B1213986) group is generally stable under these conditions. The specific choice of oxidant and reaction conditions will determine the selectivity and yield of the desired ketone.

Transformations Involving the Diethylamino Moiety

The tertiary diethylamino group offers a site for nucleophilic and basic reactivity, enabling quaternization and various derivatizations.

Quaternization Reactions

The lone pair of electrons on the nitrogen atom of the diethylamino group makes it nucleophilic, allowing it to react with alkylating agents to form quaternary ammonium (B1175870) salts. This reaction, known as quaternization, typically proceeds with alkyl halides (e.g., methyl iodide, ethyl bromide) or other electrophilic reagents like dimethyl sulfate. The reaction results in the formation of a positively charged nitrogen center, which significantly alters the solubility and electronic properties of the molecule.

The quaternization is generally an irreversible and high-yielding reaction. The rate of reaction is influenced by the nature of the alkylating agent, the solvent, and the temperature. For instance, solvent-free quaternization of tertiary amines with dimethyl sulfate at elevated temperatures has been reported as an efficient method.

Table 2: Examples of Quaternization of Tertiary Amines

| Tertiary Amine | Alkylating Agent | Product |

| N,N-Dimethylethanolamine | Methyl iodide | (2-Hydroxyethyl)trimethylammonium iodide |

| Triethylamine | Ethyl bromide | Tetraethylammonium bromide |

| 3-(N,N-dimethylamino)-1,2-propanediol distearate | Dimethyl sulfate | Quaternized derivative |

Amine-Based Derivatizations

Beyond quaternization, the diethylamino group can undergo other transformations. For example, treatment with oxidizing agents can lead to the formation of N-oxides. The nitrogen lone pair also allows it to act as a base, forming salts with various acids.

Furthermore, the diethylamino group can be a target for more complex derivatization schemes in the synthesis of more elaborate molecules. For instance, in certain contexts, the dialkylamino group can be cleaved or transformed into other nitrogen-containing functionalities, although this typically requires harsh reaction conditions. Derivatization is also a common strategy in analytical chemistry to enhance the detectability of the molecule, for example, by introducing a chromophore or fluorophore through reaction with a suitable reagent.

Reactivity of the Methoxy Group

The methoxy group (-OCH₃) is generally the most chemically inert of the three functional groups in this compound under typical laboratory conditions. Ethers are known for their relative stability and lack of reactivity towards many common reagents.

However, under harsh acidic conditions, particularly with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), the ether linkage can be cleaved. This reaction, known as ether cleavage, proceeds via a nucleophilic substitution mechanism (Sₙ1 or Sₙ2) where the oxygen atom is first protonated, making the methyl group a better leaving group (as methanol). The halide ion then attacks the carbon atom of the methyl group or the C3 carbon of the propanol (B110389) backbone.

Selective cleavage of a methoxy group adjacent to a hydroxyl group has been achieved under radical conditions, but this is a specialized reaction. For most synthetic purposes, the methoxy group in this compound can be considered a stable protecting group for the primary alcohol from which it is formally derived, while reactions are carried out on the more reactive secondary hydroxyl and diethylamino moieties.

Cleavage Reactions

The structural integrity of this compound can be compromised under specific chemical conditions, leading to the scission of its covalent bonds. The most susceptible bonds to cleavage are the C-O bond of the methoxy group and, to a lesser extent, the C-N bond of the diethylamino group.

Ether linkages are known to undergo cleavage in the presence of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, this would lead to the formation of 1-(diethylamino)-2,3-propanediol and a methyl halide.

While the C-N bond in tertiary amines is generally stable, it can be cleaved under reductive conditions. Catalytic hydrogenolysis, employing hydrogen gas with a metal catalyst like palladium on carbon (Pd/C), is a common method for such transformations. This process would break the bond between the carbon backbone and the nitrogen atom, yielding propane-1,2,3-triol (more commonly known as glycerol) and diethylamine (B46881).

Oxidative cleavage of the carbon backbone is also a possibility, though it requires harsh conditions. Strong oxidizing agents can break the C-C bonds, leading to a mixture of smaller degradation products. For instance, studies on the atmospheric degradation of the related compound 3-methoxy-1-propanol by hydroxyl radicals show that the reaction primarily involves hydrogen atom abstraction, leading to the formation of alkyl radicals which can then undergo further reactions, including bond cleavage. nih.govresearchgate.netresearchgate.net

| Bond Cleaved | Reagents/Conditions | Primary Products |

|---|---|---|

| C-O (Ether) | Strong acids (e.g., HBr, HI) | 1-(Diethylamino)-2,3-propanediol, Methyl halide |

| C-N (Amine) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Propane-1,2,3-triol, Diethylamine |

| C-C (Backbone) | Strong oxidizing agents / Radical reactions | Various smaller degradation products |

Functional Group Interconversions

The functional groups present in this compound serve as handles for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

The secondary hydroxyl group is a versatile site for transformation. It can be oxidized to the corresponding ketone, 1-(diethylamino)-3-methoxy-2-propanone, using a range of oxidizing agents. Esterification with acyl chlorides or anhydrides in the presence of a base will yield the corresponding esters. Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, facilitating subsequent nucleophilic substitution reactions at the C-2 position.

The diethylamino group, as a tertiary amine, can readily react with alkyl halides to form quaternary ammonium salts. This transformation introduces a permanent positive charge and significantly alters the molecule's solubility and electronic properties.

| Functional Group | Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|---|

| Secondary Alcohol | Oxidation | Pyridinium chlorochromate (PCC) | Ketone |

| Secondary Alcohol | Esterification | Acetyl chloride, Pyridine | Ester |

| Secondary Alcohol | Sulfonylation | Toluenesulfonyl chloride | Tosylate (good leaving group) |

| Tertiary Amine | Quaternization | Methyl iodide | Quaternary Ammonium Salt |

Multi-functional Group Interactions and Regioselectivity

The spatial arrangement of the amino, hydroxyl, and methoxy groups influences the molecule's reactivity and the regioselectivity of its reactions. The nucleophilicity of the nitrogen atom and the oxygen atom of the hydroxyl group are key factors in determining reaction outcomes.

Intramolecular hydrogen bonding can occur between the hydroxyl group's hydrogen and the lone pair of electrons on the nitrogen of the diethylamino group. This interaction can influence the molecule's conformation and the relative reactivity of these groups. For example, this hydrogen bonding can decrease the acidity of the hydroxyl proton while potentially increasing the nucleophilicity of the nitrogen atom.

In competitive reactions, where a reagent could react with either the amine or the alcohol, the outcome is governed by factors such as steric hindrance and the nucleophilicity of each site under the specific reaction conditions. The tertiary amine is more sterically hindered than the secondary alcohol, which can direct reagents to preferentially attack the hydroxyl group. For instance, in an acylation reaction, the less hindered and typically more nucleophilic hydroxyl group would be expected to react faster than the tertiary amine.

The presence of the neighboring amino group can also have an electronic influence on reactions at the C-2 position. If the amine is protonated under acidic conditions, the resulting positive charge can withdraw electron density through the carbon backbone, potentially deactivating the nearby hydroxyl group towards certain reactions. Conversely, the lone pair of the unprotonated amine can participate in neighboring group participation, potentially accelerating certain substitution reactions at the C-2 position.

Applications of 1 Diethylamino 3 Methoxy 2 Propanol in Advanced Organic Synthesis

1-(Diethylamino)-3-methoxy-2-propanol as a Synthetic Intermediate

The multifunctionality of this compound makes it a plausible candidate as a versatile synthetic intermediate. The presence of hydroxyl, amino, and methoxy (B1213986) groups on a short carbon chain allows for a range of chemical transformations, positioning it as a valuable precursor in multistep syntheses.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The structural framework of this compound contains the necessary elements to participate in cyclization reactions to form various heterocyclic rings. The amino alcohol functionality can be a key component in the synthesis of heterocycles such as oxazines, piperazines, and morpholines, which are prevalent in biologically active molecules.

Although direct examples of using this compound for heterocyclic synthesis are not extensively documented in the literature, the general reactivity of amino alcohols is well-established. For instance, the intramolecular cyclization of amino alcohols is a common strategy for the synthesis of saturated nitrogen- and oxygen-containing heterocycles. The hydroxyl and amino groups can be induced to react with a suitable electrophile to form the heterocyclic core. The methoxy group in this compound could influence the regioselectivity of such cyclizations and would remain as a substituent on the resulting heterocyclic scaffold, potentially modulating its physicochemical and biological properties.

As a building block, this compound offers a three-carbon chain with diverse functionalization points. In the synthesis of complex molecules, such as natural products or active pharmaceutical ingredients, the incorporation of this unit could introduce a hydrophilic and basic center into the target molecule. The hydroxyl group can serve as a handle for further modifications, including esterification, etherification, or oxidation. The diethylamino group provides a basic site that can be crucial for biological activity or for directing further chemical reactions.

For example, in the context of pharmaceutical synthesis, amino alcohol moieties are found in a wide array of drugs. A notable example is the synthesis of duloxetine, where a related amino alcohol, 3-(dimethylamino)-1-(2-thienyl)propan-1-ol, serves as a key intermediate. google.com This highlights the potential for analogous compounds like this compound to be employed in the construction of novel therapeutic agents.

Role of this compound in Ligand Design and Coordination Chemistry

The field of coordination chemistry and organometallic catalysis heavily relies on the design of ligands that can modulate the properties of a metal center. The presence of both nitrogen and oxygen donor atoms in this compound makes it an interesting candidate for ligand synthesis.

In its simplest role, this compound could act as a monodentate ligand, coordinating to a metal center through either its nitrogen or oxygen atom. The choice of the coordinating atom would depend on the nature of the metal and the reaction conditions. The steric bulk provided by the diethyl groups and the electronic influence of the methoxy group could fine-tune the reactivity of the resulting metal complex.

More sophisticated applications would involve the incorporation of the this compound motif into multidentate ligand frameworks. By chemically modifying the hydroxyl group, it can be linked to other donor moieties to create bidentate, tridentate, or even higher-denticity ligands. For instance, reaction of the alcohol with a molecule containing another coordinating group, such as a phosphine (B1218219) or an additional amine, could yield a chelating ligand. The resulting N,O- or N,O,X-type ligands (where X is another donor atom) could form stable complexes with a variety of transition metals. The synthesis of multidentate Schiff base ligands from the condensation of diamines with aldehydes is a well-established method, and similar strategies could be envisioned for incorporating amino alcohols. researchgate.net

Amino alcohols are a well-known class of ligands in organometallic catalysis, particularly in asymmetric synthesis. nih.gov Chiral amino alcohol ligands have been successfully employed in a range of catalytic transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. acs.orgmdpi.comorganic-chemistry.org While this compound is achiral, its structural features are relevant to this area.

If resolved into its individual enantiomers, chiral this compound could be a valuable ligand for asymmetric catalysis. The combination of a stereogenic center at the 2-position with the coordinating nitrogen and oxygen atoms could create a chiral environment around a metal center, enabling enantioselective transformations. The diethylamino and methoxy substituents would play a key role in defining the steric and electronic properties of the catalytic pocket. The use of amino alcohols as ligands in nickel-catalyzed Suzuki reactions of unactivated alkyl halides demonstrates the power of this ligand class in challenging cross-coupling reactions. organic-chemistry.org

Contributions of this compound to Stereoselective Reactions

Stereoselective reactions are chemical reactions that preferentially result in the formation of one stereoisomer over others. This can include enantioselective and diastereoselective reactions. The control of stereochemistry is a central theme in modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.

No studies were found that document or investigate the contributions of this compound as a catalyst, ligand, or reagent in promoting stereoselectivity in any type of organic reaction. The potential for the compound's hydroxyl and amino groups to coordinate with metal centers, or for the chiral backbone to influence a reaction's transition state, has not been explored in the available literature.

Spectroscopic Characterization Techniques and Methodologies Applied to 1 Diethylamino 3 Methoxy 2 Propanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of organic molecules in solution. For a flexible, acyclic molecule like 1-(Diethylamino)-3-methoxy-2-propanol, a combination of one-dimensional and advanced two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to understand its conformational preferences.

Two-dimensional NMR experiments resolve overlapping signals and establish connectivity between atoms, which is crucial for assembling the molecular structure.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the protons of the ethyl groups, the protons of the propanol (B110389) backbone, and the couplings between them. For instance, the methine proton on C2 would show a cross-peak to the adjacent methylene (B1212753) protons on C1 and C3.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C atoms. osti.gov It is invaluable for assigning carbon signals based on their attached, and usually more easily assigned, protons. Each CH, CH₂, and CH₃ group in the molecule would produce a single cross-peak in the HSQC spectrum, directly linking the proton and carbon chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between ¹H and ¹³C atoms, typically over two to three bonds. This is critical for connecting different fragments of the molecule. For example, the protons of the methoxy (B1213986) group (OCH₃) would show a correlation to the carbon of the methoxy-bearing methylene group (C3), and the protons on the ethyl groups would show correlations to the carbons of the aminomethylene group (C1).

The following table outlines the expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound, based on established chemical shift principles for amino alcohols and ethers.

| Position | Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| -N(CH₂CH₃)₂ | Ethyl CH₂ | ~2.5 - 2.7 | ~47.0 | C1, Ethyl CH₃ |

| -N(CH₂CH₃)₂ | Ethyl CH₃ | ~1.0 - 1.2 | ~12.0 | Ethyl CH₂ |

| 1 | -CH₂-N | ~2.4 - 2.6 | ~60.0 | C2, Ethyl CH₂ |

| 2 | -CH(OH)- | ~3.7 - 3.9 | ~68.0 | C1, C3 |

| 3 | -CH₂-O- | ~3.3 - 3.5 | ~75.0 | C2, Methoxy C |

| -OCH₃ | Methoxy H | ~3.3 | ~59.0 | C3 |

Note: This is a predictive table. Actual chemical shifts may vary depending on solvent and experimental conditions.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining stereochemistry and conformation by identifying atoms that are close in space, irrespective of their bonding connectivity. libretexts.orgblogspot.com These experiments detect through-space dipolar interactions. blogspot.com

For a flexible molecule like this compound, these experiments can provide insights into the preferred rotational conformations (rotamers) around the C-C, C-O, and C-N bonds.

NOESY: This experiment is most effective for small molecules that tumble rapidly in solution and for large molecules that tumble slowly. blogspot.com It would reveal spatial proximities, for example, between the protons of the ethyl groups and the protons on the propanol backbone (C1), helping to define the orientation of the diethylamino group.

ROESY: For medium-sized molecules where the NOE may be close to zero, ROESY provides a reliable alternative as the ROE is always positive. columbia.edu ROESY would be particularly useful for discerning the spatial relationships between protons along the flexible propanol chain, such as the proximity of the C1 protons to the C3 protons, which would be dependent on the molecule's conformation.

Analysis of NOESY/ROESY cross-peak intensities can, in principle, allow for the calculation of inter-proton distances, providing a detailed picture of the molecule's average conformation in solution.

Mass Spectrometry for Mechanistic Pathway Analysis and Reaction Monitoring

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns. It is also highly effective for monitoring the progress of chemical reactions by detecting reactants, intermediates, and products.

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. copernicus.orgnih.gov For this compound (C₈H₁₉NO₂), HRMS can confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. The technique is sensitive enough to distinguish between ions of the same nominal mass but different elemental formulas. copernicus.org

Predicted high-resolution mass data for various adducts of the target compound are presented below.

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | [C₈H₂₀NO₂]⁺ | 162.1489 |

| [M+Na]⁺ | [C₈H₁₉NNaO₂]⁺ | 184.1308 |

| [M+K]⁺ | [C₈H₁₉KNO₂]⁺ | 200.1048 |

| [M-H]⁻ | [C₈H₁₈NO₂]⁻ | 160.1343 |

Data sourced from predicted values on PubChem. uni.lu

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented by collision-induced dissociation (CID) to produce a spectrum of product ions. nih.gov The resulting fragmentation pattern is characteristic of the precursor ion's structure and can be used for definitive identification.

For amino alcohols like this compound, a primary fragmentation mechanism is alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. youtube.comwhitman.edu This cleavage is initiated by the lone pair of electrons on the nitrogen, leading to the formation of a stable, charge-retaining iminium ion. Other common fragmentation pathways include the loss of small neutral molecules such as water (H₂O) from the hydroxyl group or methanol (B129727) (CH₃OH) involving the ether moiety.

A table of plausible fragment ions from the [M+H]⁺ precursor (m/z 162.15) is provided below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 162.15 | 144.14 | H₂O (18.01) | Loss of water from the hydroxyl group |

| 162.15 | 130.11 | CH₃OH (32.04) | Loss of methanol |

| 162.15 | 86.10 | C₃H₈O₂ (76.05) | Alpha-cleavage adjacent to nitrogen, forming [CH₂=N(CH₂CH₃)₂]⁺ |

| 162.15 | 72.08 | C₄H₁₀O (74.07) | Cleavage between C2 and C3, forming [CH₂(OH)CH₂N(CH₂CH₃)₂]⁺ fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com The absorption of IR radiation or the scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups. These techniques are particularly useful for identifying the types of bonds present in a molecule and for monitoring chemical transformations, such as the formation or disappearance of a functional group during a reaction. scispace.com

For this compound, the key functional groups are the hydroxyl (-OH), the ether (C-O-C), and the tertiary amine (C-N).

Hydroxyl Group (-OH): A prominent, broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations, with the broadening caused by intermolecular hydrogen bonding. youtube.comlibretexts.org

Ether Linkage (C-O-C): A strong C-O stretching absorption is expected in the fingerprint region, typically around 1150-1085 cm⁻¹. youtube.com

Alkyl Groups (C-H): C-H stretching vibrations from the ethyl, propyl, and methoxy groups will appear in the 2850-3000 cm⁻¹ region. youtube.com

Amine Group (C-N): C-N stretching vibrations typically appear in the 1250-1020 cm⁻¹ range, though they are often weak and can be difficult to assign definitively in a complex spectrum.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3600 - 3200 | Strong, Broad |

| C-H Stretch | Alkyl (sp³ C-H) | 3000 - 2850 | Strong to Medium |

| C-O Stretch | Ether (C-O-C) | 1150 - 1085 | Strong |

| C-O Stretch | Alcohol (C-OH) | 1260 - 1000 | Strong to Medium |

| O-H Bend | Alcohol (-OH) | 1420 - 1330 | Medium |

| C-N Stretch | Amine (C-N) | 1250 - 1020 | Medium to Weak |

X-ray Crystallography of this compound Derivatives and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would be invaluable for understanding how this compound, acting as a ligand, coordinates to metal centers or how its structure is altered in its derivatives.

The study of such complexes is crucial as the nitrogen and oxygen atoms of the compound are potential donor sites for coordinating with metal ions, forming stable chelate rings. Research in this area would typically involve:

Synthesis: The synthesis of novel metal complexes or derivatives of the title compound.

Crystallization: Growing single crystals of these new compounds suitable for X-ray diffraction.

Data Collection and Structure Refinement: Using a diffractometer to collect diffraction data and then solving the crystal structure to determine bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Theoretical and Computational Studies on this compound Remain Largely Unexplored

Despite the growing interest in the computational analysis of chemical compounds, a comprehensive review of scientific literature reveals a significant gap in the theoretical and computational studies specifically focused on This compound . While general information regarding its basic chemical properties is available, in-depth research into its electronic structure, conformational landscape, and reaction mechanisms appears to be unpublished in publicly accessible scholarly articles.

Efforts to locate dedicated studies on this compound using various chemical and scientific search platforms have not yielded specific results. Information on quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio studies, which are crucial for understanding the molecular orbitals, reactivity, and energetic profiles of a compound, is not available for this compound. Similarly, detailed conformational analyses using molecular mechanics or dynamics simulations, which would shed light on the molecule's three-dimensional structure and intramolecular interactions, have not been reported.

The investigation of potential intramolecular hydrogen bonding and steric effects, which are expected in a molecule with a hydroxyl, ether, and amino group, would require specific computational modeling. However, no such studies have been found. Furthermore, there is no available research on the computational modeling of reaction mechanisms involving this specific compound.

While computational studies exist for structurally related molecules like propanol and its various isomers, this information cannot be directly extrapolated to accurately describe the complex interplay of functional groups present in this compound. The presence of the diethylamino and methoxy groups introduces a higher degree of conformational freedom and different electronic effects that would necessitate a dedicated computational analysis.

Theoretical and Computational Studies on 1 Diethylamino 3 Methoxy 2 Propanol

Computational Modeling of Reaction Mechanisms

Transition State Characterization

The heart of understanding a chemical reaction's mechanism and selectivity lies in the characterization of its transition states (TS). Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating and analyzing the geometry and energy of these fleeting structures. For reactions catalyzed by systems involving 1-(Diethylamino)-3-methoxy-2-propanol, identifying the transition states associated with the formation of different regio- or stereoisomers is crucial.

Theoretical studies on analogous amino alcohol-catalyzed reactions often employ DFT calculations to map out the potential energy surface of a reaction. acs.orgmdpi.com This process involves optimizing the geometries of reactants, products, and intermediates, and then using algorithms to locate the saddle points on the energy surface that correspond to the transition states. The nature of these transition states is confirmed by frequency calculations, where a genuine TS is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, in a hypothetical metal-catalyzed addition of a nucleophile to a prochiral substrate, where this compound acts as a chiral ligand, multiple transition state structures are possible. These structures would differ in the coordination of the substrate and the ligand to the metal center. Computational models would seek to identify the lowest energy transition state, which corresponds to the major product formed. Factors such as steric hindrance between the diethylamino group, the methoxy (B1213986) group, and the substrate, as well as the formation of stabilizing hydrogen bonds, would be critical in determining the relative energies of these transition states. acs.org

Table 1: Representative Calculated Energy Barriers for a Hypothetical Reaction (Note: This data is illustrative and based on typical values found in computational studies of similar catalytic systems, as specific data for this compound is not available in the cited literature.)

| Transition State | Product Stereochemistry | Relative Free Energy (kcal/mol) | Key Stabilizing Interaction |

| TS-R | R-isomer | 0.0 | H-bond (Ligand OH to Substrate) |

| TS-S | S-isomer | +2.5 | Steric Repulsion (Ligand Et to Substrate) |

The data in the table illustrates how computational chemistry can quantify the energy differences between competing reaction pathways, thereby providing a basis for understanding the observed stereoselectivity.

Prediction of Regio- and Stereoselectivity

The prediction of regio- and stereoselectivity is a primary goal of computational studies in asymmetric catalysis. By analyzing the transition states, chemists can understand why a particular isomer is formed preferentially. In the context of this compound, its chirality and the presence of multiple coordinating atoms (nitrogen and oxygen) are key to inducing selectivity.

Computational models can predict how the ligand will orient a substrate in the catalyst's active site. For example, in the aminolysis of an epoxide, the nucleophilic attack can occur at two different carbon atoms, leading to two regioisomers. DFT calculations can determine the activation energies for both pathways. researchgate.net The pathway with the lower activation energy will be the dominant one, thus predicting the regioselectivity. Studies on similar β-amino alcohols have shown that the regiochemical outcome is highly dependent on the catalyst structure and the reaction conditions. mdpi.comresearchgate.net

Stereoselectivity arises from the energy difference between diastereomeric transition states. The chiral environment created by this compound when coordinated to a metal center will favor one transition state over the other. Computational analysis can reveal the specific non-covalent interactions, such as steric repulsions or attractive hydrogen bonds and π-stacking interactions, that stabilize the favored transition state and destabilize the disfavored one. acs.orgnih.gov These insights are invaluable for rational catalyst design, allowing for the modification of the ligand structure to enhance selectivity.

Table 2: Predicted Selectivity in a Model Reaction Catalyzed by a this compound-Metal Complex (Note: This table presents a hypothetical outcome based on principles from computational studies on analogous systems.)

| Selectivity Type | Predicted Outcome | Computational Basis |

| Regioselectivity | Attack at less substituted carbon | Lower activation energy in TS calculations |

| Enantioselectivity | >95% ee for the R-isomer | ΔG‡ (TS-S - TS-R) > 2.0 kcal/mol |

| Diastereoselectivity | >10:1 d.r. for the syn-product | Analysis of chair-like vs. boat-like transition states |

Ligand-Metal Interaction Modeling in Catalytic Systems Involving this compound

The interaction between a ligand and a metal center is fundamental to the function of a catalyst. For this compound, both the nitrogen of the diethylamino group and the oxygen of the hydroxyl group can coordinate to a metal, forming a chelate ring. This bidentate coordination creates a rigid and well-defined chiral environment around the metal, which is essential for asymmetric induction. mdpi.com

Computational modeling can provide detailed information about the geometry and electronic structure of the ligand-metal complex. nih.govnsf.gov Methods such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of the metal-ligand bonds, quantifying their covalent and electrostatic character. researchgate.net These analyses can reveal how the electron-donating properties of the diethylamino and hydroxyl groups influence the reactivity of the metal center.

Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-metal complex in solution. nih.gov These simulations can show how the ligand flexes and how solvent molecules interact with the catalyst, providing a more realistic picture of the catalytic system. Understanding these dynamic interactions is crucial, as they can significantly impact the catalyst's activity and selectivity. The design of effective catalysts often relies on a deep understanding of these intricate ligand-metal interactions, which can be elucidated through computational modeling. ethernet.edu.etnih.gov

Table 3: Computationally Derived Properties of a Hypothesized [M(this compound)Cl2] Complex (Note: The values are representative examples based on DFT calculations for similar amino alcohol-metal complexes.)

| Property | Value | Method of Calculation | Significance |

| M-N Bond Distance | 2.15 Å | DFT Geometry Optimization | Indicates strength of coordination |

| M-O Bond Distance | 2.08 Å | DFT Geometry Optimization | Confirms bidentate chelation |

| NBO Charge on Metal | +0.85 e | NBO Analysis | Reflects Lewis acidity of the metal center |

| Ligand Bite Angle (N-M-O) | 85.2° | DFT Geometry Optimization | Defines the geometry of the chiral pocket |

Future Research Directions and Perspectives on 1 Diethylamino 3 Methoxy 2 Propanol

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and sustainable synthetic routes is paramount for the accessibility and industrial viability of 1-(diethylamino)-3-methoxy-2-propanol. Future research is expected to focus on novel synthetic methodologies that offer high yields, selectivity, and improved environmental profiles compared to traditional methods.

One promising approach involves the convergent synthesis starting from precursors like glycidol (B123203) or epichlorohydrin (B41342). uc.pt The reaction of a methoxy-substituted epoxide with diethylamine (B46881) would be a direct and atom-economical route. Research in this area could explore various catalytic systems to enhance reaction rates and regioselectivity. For instance, the use of metal-based catalysts or organocatalysts could facilitate the ring-opening of the epoxide under milder conditions. google.com

Another avenue of exploration is the asymmetric synthesis of this compound to obtain enantiomerically pure forms. Chiral 1,2-amino alcohols are valuable building blocks in the synthesis of pharmaceuticals. acs.org Asymmetric transfer hydrogenation of a corresponding α-amino ketone precursor could be a powerful technique to achieve high enantioselectivity. acs.org

The table below outlines potential synthetic strategies and the catalytic systems that could be investigated.

| Synthetic Strategy | Precursors | Potential Catalytic Systems | Key Research Focus |

| Epoxide Ring-Opening | 1-methoxy-2,3-epoxypropane and Diethylamine | Lewis acids, Brønsted acids, Organocatalysts | Regioselectivity, stereocontrol, reaction kinetics |

| Reductive Amination | 1-methoxy-3-(diethylamino)propan-2-one | Homogeneous or heterogeneous hydrogenation catalysts (e.g., Pd/C, PtO2), Transfer hydrogenation catalysts | Chemoselectivity, enantioselectivity (for chiral catalysts) |

| From 1,3-dichloropropan-2-ol | 1,3-dichloropropan-2-ol, Sodium methoxide, Diethylamine | Phase-transfer catalysts | Step-economy, minimization of side products |

Design and Synthesis of Advanced Derivatives with Enhanced Functionality

The functional groups of this compound—the secondary amine, the hydroxyl group, and the ether linkage—provide multiple sites for chemical modification. The design and synthesis of advanced derivatives with enhanced or tailored functionalities is a significant area for future research.

Derivatization of the hydroxyl group could yield esters or ethers with modified physical and chemical properties, such as solubility, lipophilicity, and reactivity. The secondary amine can be converted into a tertiary amine, an amide, or a sulfonamide, which could modulate its basicity and biological activity. Furthermore, the diethylamino group can be replaced by other alkyl or aryl amines to fine-tune the steric and electronic properties of the molecule.

The following table presents potential derivatives and their enhanced functionalities.

| Derivative Class | Modification Site | Potential Enhanced Functionality |

| Esters | Hydroxyl group | Modified solubility, pro-drug potential |

| Ethers | Hydroxyl group | Increased stability, altered polarity |

| Quaternary Ammonium (B1175870) Salts | Diethylamino group | Antimicrobial activity, phase-transfer catalyst properties |

| Amides/Sulfonamides | Diethylamino group | Altered biological activity, modified coordination properties |

| N-Oxides | Diethylamino group | Increased water solubility, potential as an oxidant |

Broader Applications in Material Science and Advanced Organic Synthesis

While the direct applications of this compound are not yet extensively documented, its structural motifs suggest potential uses in material science and as a versatile building block in advanced organic synthesis.

In material science, the presence of both a hydroxyl and an amino group makes it a candidate for the synthesis of functional polymers, such as polyurethanes or polyamides, where it could act as a monomer or a cross-linking agent. The ether linkage could impart flexibility to the polymer backbone. Its potential as a curing agent for epoxy resins could also be explored.

In advanced organic synthesis, this compound can serve as a chiral ligand for metal-catalyzed reactions, provided it is synthesized in an enantiomerically pure form. The bidentate N,O-ligation offered by the amino alcohol functionality is a common feature in successful ligands for asymmetric catalysis. acs.org It could also be used as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

The transition from traditional batch chemistry to continuous flow processes offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for automation. polimi.itmt.com The synthesis of this compound and its derivatives is well-suited for integration with flow chemistry. rsc.orgvapourtec.comacs.org

A modular flow system could be designed to perform multi-step syntheses in a continuous manner, minimizing the need for isolation and purification of intermediates. rsc.org For instance, the formation of the methoxy (B1213986) epoxide followed by the aminolysis could be performed in sequential flow reactors. rsc.org Automation of these flow systems would enable high-throughput synthesis and optimization of reaction conditions, accelerating the discovery of novel derivatives and their properties. semanticscholar.orgmt.com This approach allows for rapid screening of different catalysts, reaction temperatures, and residence times to identify the optimal conditions for the synthesis of this compound. semanticscholar.org

Advanced Computational Insights for Predictive Design

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. Advanced computational studies on this compound can provide valuable insights into its conformational preferences, electronic structure, and potential interactions with biological targets or other molecules.

Density Functional Theory (DFT) calculations can be employed to predict spectroscopic properties (e.g., NMR, IR), which can aid in the characterization of the compound and its derivatives. Molecular dynamics (MD) simulations can be used to study its behavior in different solvent environments and its potential to self-assemble or interact with surfaces, which is relevant for material science applications.

Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed for a series of derivatives to predict their biological activity or physical properties. This predictive design approach can significantly streamline the process of developing new derivatives with desired functionalities, reducing the need for extensive trial-and-error synthesis and testing.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 1-(Diethylamino)-3-methoxy-2-propanol in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if ventilation is inadequate .

- Ventilation : Ensure fume hoods are used during synthesis or handling to minimize inhalation risks. Avoid dust/aerosol formation .

- Emergency Measures : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. Seek medical evaluation for persistent symptoms .

Q. How can researchers validate the purity of this compound during synthesis?

- Methodological Answer :

- Chromatographic Methods : Use HPLC with UV detection (λ = 220–280 nm) or GC-MS to identify impurities. Compare retention times against certified standards .

- Spectroscopic Confirmation : Perform H/C NMR to verify structural integrity. Key signals include methoxy (~δ 3.3 ppm) and diethylamino groups (~δ 1.0–1.2 ppm for CH, δ 2.5–3.0 ppm for N-CH) .

Q. What are the primary storage conditions to ensure compound stability?

- Methodological Answer :

- Store in amber glass containers under inert gas (N or Ar) at –20°C to prevent oxidation. Desiccate to avoid hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Cross-Referencing Studies : Compare acute toxicity (e.g., LD oral in rats) across regulatory databases (ECHA, OSHA). Discrepancies may arise from differences in test models (e.g., solvent carriers) .

- Dose-Response Validation : Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) with controlled pH and solvent concentrations to isolate compound-specific effects .

Q. What experimental designs are optimal for studying the compound’s reactivity under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Use buffer solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy. Track absorbance changes at λ for the methoxy group (~275 nm) .

- Product Identification : Employ LC-QTOF-MS to characterize hydrolysis byproducts (e.g., diethylamine derivatives) and propose degradation pathways .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) using nucleophilic substitution or Mitsunobu reactions .

- Biological Assays : Test analogs for receptor binding (e.g., GPCRs) or enzyme inhibition (e.g., kinases). Use molecular docking (AutoDock Vina) to correlate structural motifs with activity .

Q. What strategies mitigate risks when scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- Thermal Hazard Assessment : Perform DSC/TGA to identify exothermic peaks. Optimize reaction conditions (e.g., slow addition of reagents) to prevent runaway reactions .

- Purification at Scale : Use flash chromatography (gradient elution with EtOAc/hexane) or recrystallization (ethanol/water) to maintain yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.